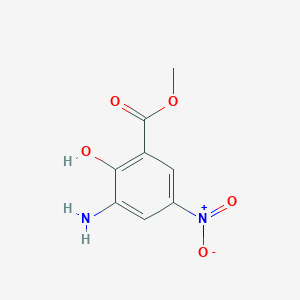

Methyl 3-amino-2-hydroxy-5-nitrobenzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8N2O5 |

|---|---|

Molecular Weight |

212.16 g/mol |

IUPAC Name |

methyl 3-amino-2-hydroxy-5-nitrobenzoate |

InChI |

InChI=1S/C8H8N2O5/c1-15-8(12)5-2-4(10(13)14)3-6(9)7(5)11/h2-3,11H,9H2,1H3 |

InChI Key |

DETAWLCOFZZAFS-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])N)O |

Origin of Product |

United States |

Synthetic Pathways and Methodologies for Methyl 3 Amino 2 Hydroxy 5 Nitrobenzoate

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For Methyl 3-amino-2-hydroxy-5-nitrobenzoate, several logical disconnections can be proposed based on its functional groups: the methyl ester, the amino group, and the nitro group.

The most common disconnections are:

C-O (Ester) Bond: This suggests the final step could be an esterification of the corresponding carboxylic acid, 3-amino-2-hydroxy-5-nitrobenzoic acid. nih.gov This is a robust and common transformation.

C-N (Amine) Bond: This points to a precursor with a different functional group at the 3-position that can be converted to an amine. A highly effective strategy is the reduction of a nitro group. This suggests a plausible precursor could be Methyl 2-hydroxy-3,5-dinitrobenzoate.

C-N (Nitro) Bond: This implies the introduction of the nitro group via an electrophilic aromatic substitution (nitration) reaction. The precursor for this step would be Methyl 3-amino-2-hydroxybenzoate. However, the presence of a strongly activating amino group can complicate nitration, potentially leading to oxidation or multiple products.

Considering these possibilities, a common synthetic strategy involves establishing the substitution pattern on the benzene (B151609) ring first, followed by functional group interconversions. A logical forward approach, derived from the retrosynthesis, might involve the dinitration of a salicylate (B1505791) precursor, followed by selective reduction of one nitro group to yield the desired amine.

Classical Synthetic Routes

Traditional methods for synthesizing substituted aromatic compounds rely on a well-established toolbox of reactions. These are typically performed in a stepwise fashion to build the desired molecular architecture.

Nitration Reactions in Aromatic Systems

Nitration is a fundamental electrophilic aromatic substitution reaction used to install a nitro (NO₂) group onto a benzene ring. rsc.org The standard reagent for this transformation is a "nitrating mixture" of concentrated nitric acid and concentrated sulfuric acid. aiinmr.comsavemyexams.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the reaction. aiinmr.com

The position of nitration is dictated by the existing substituents on the aromatic ring. For a precursor like methyl 2-hydroxybenzoate (methyl salicylate), the hydroxyl (-OH) group is a strongly activating ortho-, para-director, while the methyl ester (-COOCH₃) group is a deactivating meta-director. rsc.org Nitration of methyl salicylate can thus lead to a mixture of products. A reported method involves using iron(III) nitrate (B79036) nonahydrate in ethyl acetate (B1210297) to synthesize Methyl 2-hydroxy-3-nitrobenzoate. nih.govresearchgate.net A subsequent nitration step would be required to add the second nitro group at the 5-position, yielding Methyl 2-hydroxy-3,5-dinitrobenzoate.

| Reaction | Reagents | Conditions | Key Feature |

| General Nitration | Conc. HNO₃ / Conc. H₂SO₄ | Cool (e.g., ice bath) | Generates nitronium ion (NO₂⁺) for electrophilic attack. savemyexams.comyoutube.com |

| Nitration of Methyl Salicylate | Fe(NO₃)₃·9H₂O / Ethyl Acetate | Reflux | Milder conditions for nitration. nih.govresearchgate.net |

Esterification Techniques for Carboxylic Acid Precursors

Esterification is the process of forming an ester from a carboxylic acid and an alcohol. iajpr.com The most common classical method is the Fischer-Speier esterification, which involves reacting the carboxylic acid (e.g., 3-amino-2-hydroxy-5-nitrobenzoic acid) with an excess of the alcohol (methanol) in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. iajpr.com

The reaction is an equilibrium process, and to drive it towards the product, water is often removed as it is formed, for instance, through azeotropic distillation with a suitable solvent like toluene. google.com Another approach for hydroxybenzoic acids involves reacting the acid with a halogenated compound in a homogeneous liquid phase with a nonquaternizable tertiary amine as a catalyst. google.com

| Method | Reagents | Conditions | Description |

| Fischer-Speier Esterification | Carboxylic Acid, Alcohol (Methanol), Acid Catalyst (e.g., H₂SO₄) | Heat/Reflux | Equilibrium reaction driven by excess alcohol or removal of water. iajpr.com |

| Azeotropic Distillation | Carboxylic Acid, Alcohol, Acid Catalyst, Entraining Liquid (e.g., Toluene) | Heat > 100°C | Removes water as an azeotrope to drive the reaction to completion. google.com |

| Amine-Catalyzed Esterification | Hydroxybenzoic Acid, Halocarbon, Tertiary Amine | Homogeneous Liquid Phase | An alternative method for esterifying phenolic acids. google.com |

Amination Reactions, including Reductive Methods for Nitro Precursors

The introduction of an amino group onto an aromatic ring is most commonly achieved by the reduction of a nitro group. This is a crucial step in a pathway starting from a dinitro precursor like Methyl 2-hydroxy-3,5-dinitrobenzoate. A variety of reducing agents can be employed for this transformation.

Classical methods often use metals in acidic media, such as iron powder in acetic acid or hydrochloric acid. mdpi.com For example, the reduction of a substituted nitrobenzoate has been successfully achieved using powdered iron in acetic acid at elevated temperatures. mdpi.com Other common reagents include tin (Sn) or stannous chloride (SnCl₂) in hydrochloric acid.

A significant challenge in synthesizing this compound from a dinitro precursor is the need for selective reduction of only one of the two nitro groups. The nitro group at the 3-position is ortho to both the hydroxyl and ester groups, while the nitro group at the 5-position is para to the hydroxyl group. This electronic and steric difference can sometimes be exploited to achieve selective reduction using specific reagents and controlled reaction conditions, such as with sodium sulfide (B99878) (Zinin reduction).

| Reducing Agent | Solvent/Medium | Typical Substrate | Notes |

| Iron (Fe) | Acetic Acid (AcOH) or HCl | Aromatic Nitro Compounds | A common, inexpensive method for nitro group reduction. mdpi.comsciencemadness.org |

| Tin (Sn) / Stannous Chloride (SnCl₂) | Hydrochloric Acid (HCl) | Aromatic Nitro Compounds | A classic method, though tin waste can be an environmental concern. |

| Sodium Sulfide (Na₂S) | Aqueous or Alcoholic Solution | Dinitro Aromatic Compounds | Often used for selective reduction of one nitro group (Zinin reduction). |

Modern Synthetic Approaches and Green Chemistry Principles

Modern organic synthesis emphasizes the development of more efficient, selective, and environmentally benign methods, often guided by the principles of green chemistry. This involves using catalytic methods over stoichiometric reagents, employing milder reaction conditions, and reducing waste.

Catalytic Synthesis Strategies (e.g., Metal-catalyzed reactions)

Catalytic methods offer significant advantages for several steps in the synthesis of this compound.

Catalytic Reduction: The reduction of the nitro group is a prime example where modern methods excel. Catalytic hydrogenation, which uses hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C) or platinum (Pt), is a highly efficient and clean method. sciencemadness.org This process typically produces water as the only byproduct, offering a significant environmental advantage over metal/acid reductions that generate large amounts of metallic waste. This method is widely used for reducing nitro groups in the synthesis of complex molecules. google.com

Catalytic Nitration: While the classical mixed-acid method for nitration is effective, it is hazardous and produces significant acid waste. Modern approaches explore the use of metal nitrates as catalysts or reagents under milder conditions. The use of iron(III) nitrate, for example, represents a step towards a more controlled and potentially greener nitration process compared to the highly corrosive H₂SO₄/HNO₃ mixture. nih.govresearchgate.net

These catalytic strategies, particularly catalytic hydrogenation, represent a more sustainable and efficient pathway for the large-scale synthesis of aromatic amines from their nitro precursors.

Multi-component and One-Pot Reaction Sequences

Multi-component reactions (MCRs) and one-pot syntheses are highly desirable in chemical manufacturing as they offer increased efficiency, reduced waste, and simplified purification processes. nih.govorganic-chemistry.orgnih.govrsc.orgrsc.org While specific MCRs for the direct synthesis of this compound are not extensively documented in the literature, the principles of MCRs can be applied to construct similar substituted aromatic systems.

For instance, a hypothetical one-pot reaction could involve the reaction of a suitably substituted aminophenol with a glyoxylate (B1226380) derivative and a nitrating agent, although controlling the regioselectivity of such a reaction would be a primary challenge. The development of novel MCRs often relies on the discovery of new catalyst systems that can facilitate a cascade of reactions in a single pot. organic-chemistry.org

Environmentally Benign Solvents and Solvent-Free Methodologies

Modern synthetic chemistry places a strong emphasis on green chemistry principles, including the use of environmentally benign solvents and solvent-free reaction conditions. researchgate.net Traditional nitration reactions often use large quantities of strong acids, leading to significant waste streams. researchgate.net

Green Solvents: Research into greener nitration methods has explored the use of alternative solvents. Ionic liquids, for example, have been investigated as recyclable reaction media for nitration reactions. organic-chemistry.org They can act as both the solvent and catalyst, and their non-volatile nature reduces air pollution. organic-chemistry.org Water is another environmentally benign solvent, and some nitration reactions of aromatic compounds have been successfully carried out in aqueous media, often with the aid of catalysts or alternative nitrating agents. nih.gov

Solvent-Free Methodologies: Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the need for organic solvents altogether. dtic.milgoogle.com For the nitration of aromatic compounds, methods have been developed that utilize solid-supported reagents, such as clay-supported metal nitrates. organic-chemistry.org These reactions can sometimes be promoted by microwave or ultrasound irradiation, which can lead to shorter reaction times and improved yields. nih.gov A process for nitrating aromatic compounds without the need for a solid catalyst or organic solvents has been developed, which involves reacting a concentrated nitric acid with an anhydride (B1165640) to produce a reactive intermediate. google.com

Optimization of Reaction Conditions, Selectivity, and Yields

The optimization of reaction conditions is a critical aspect of chemical synthesis to maximize the yield and purity of the desired product while minimizing by-products and waste. For the synthesis of this compound, key parameters for optimization would include the choice of reagents, reaction temperature, reaction time, and catalyst.

A systematic approach to optimization, such as Design of Experiments (DoE), can be employed to efficiently explore the effects of multiple variables on the reaction outcome. This statistical approach allows for the identification of optimal conditions with a minimal number of experiments.

Table 1: Hypothetical Optimization of the Nitration of Methyl Salicylate

| Entry | Nitrating Agent | Temperature (°C) | Time (h) | Yield of 5-nitro isomer (%) |

| 1 | HNO₃/H₂SO₄ | 0 | 1 | 65 |

| 2 | HNO₃/H₂SO₄ | 25 | 1 | 50 |

| 3 | Fe(NO₃)₃·9H₂O | 80 | 1 | 75 nih.gov |

| 4 | HNO₃ in Acetic Anhydride | 10 | 2 | 70 |

This table is illustrative and based on general knowledge of nitration reactions.

Regioselectivity and Stereochemical Control in Synthesis

Regioselectivity: The control of regioselectivity is paramount in the synthesis of polysubstituted aromatic compounds like this compound. The position of incoming electrophiles is directed by the electronic properties of the substituents already present on the benzene ring.

In the proposed synthesis starting from methyl salicylate, the hydroxyl group is a strong activating, ortho, para-director, while the methoxycarbonyl group is a deactivating, meta-director. The powerful activating effect of the hydroxyl group dominates, directing nitration primarily to the positions ortho and para to it (positions 3 and 5). Steric hindrance from the adjacent methoxycarbonyl group can disfavor substitution at the 3-position, making the 5-position the more likely site for nitration under carefully controlled conditions.

Achieving the desired 3-amino, 2-hydroxy, 5-nitro substitution pattern requires a synthetic strategy that carefully considers the directing effects of all functional groups at each step. This might involve the use of protecting groups to temporarily block certain positions on the ring or to modify the directing influence of a functional group.

Stereochemical Control: For the specific molecule this compound, which is achiral, stereochemical control is not a factor in its synthesis. However, in the broader context of synthesizing derivatives of this compound that may contain chiral centers, stereocontrol would become a critical consideration. Methods for asymmetric synthesis, such as the use of chiral catalysts or auxiliaries, would then be necessary to control the formation of specific stereoisomers. rsc.orgbris.ac.uknih.gov

Spectroscopic and Structural Elucidation Studies of Methyl 3 Amino 2 Hydroxy 5 Nitrobenzoate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For Methyl 3-amino-2-hydroxy-5-nitrobenzoate, both ¹H NMR and ¹³C NMR would provide critical information.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic region would feature two signals corresponding to the two protons on the benzene (B151609) ring. Due to the substitution pattern, these would appear as doublets. The proton at the C4 position would likely be influenced by the adjacent nitro group, shifting it downfield, while the proton at the C6 position would be influenced by the amino and hydroxyl groups. The methyl ester protons (-OCH₃) would present as a sharp singlet, typically around 3.8-4.0 ppm. The protons of the amino (-NH₂) and hydroxyl (-OH) groups would appear as broad singlets, and their chemical shifts could vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding.

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal eight distinct signals, one for each unique carbon atom in the molecule. The carbonyl carbon of the ester group would be the most downfield signal (typically 165-175 ppm). The six aromatic carbons would have shifts determined by the electronic effects of their substituents. Carbons bearing the electron-withdrawing nitro group and the oxygen of the hydroxyl group would be shifted significantly downfield, while the carbon attached to the electron-donating amino group would be shifted upfield relative to an unsubstituted benzene ring. The methyl carbon of the ester would appear at the most upfield position (around 50-60 ppm).

Predicted ¹H and ¹³C NMR Data

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O | - | ~168.0 |

| C1-COOCH₃ | - | ~115.0 |

| C2-OH | - | ~145.0 |

| C3-NH₂ | - | ~135.0 |

| C4-H | ~8.0-8.2 (d) | ~120.0 |

| C5-NO₂ | - | ~140.0 |

| C6-H | ~7.5-7.7 (d) | ~118.0 |

| -OCH₃ | ~3.9 (s) | ~52.5 |

| -OH | Variable, broad | - |

| -NH₂ | Variable, broad | - |

Note: These are estimated values. Actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. The O-H and N-H stretching vibrations would appear as broad bands in the 3200-3500 cm⁻¹ region. The aromatic C-H stretch would be observed around 3000-3100 cm⁻¹. A strong, sharp peak corresponding to the C=O (ester) stretch is expected around 1680-1720 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) would produce two strong bands, typically near 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode, often produce a strong Raman signal. The symmetric stretch of the nitro group is also typically strong in the Raman spectrum. While C=O stretches are visible, they are generally less intense than in the IR spectrum.

Key Predicted Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

|---|---|---|---|

| O-H / N-H | Stretching | 3200-3500 (broad) | Weak |

| Aromatic C-H | Stretching | 3000-3100 | Strong |

| C=O (Ester) | Stretching | 1680-1720 (strong) | Moderate |

| NO₂ | Asymmetric Stretch | 1520-1560 (strong) | Weak |

| NO₂ | Symmetric Stretch | 1340-1380 (strong) | Strong |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental formula of a compound. For this compound (C₈H₈N₂O₅), HRMS would confirm its molecular weight of approximately 212.0433 g/mol .

The fragmentation pattern in the mass spectrum provides structural information. Common fragmentation pathways for this molecule would likely involve:

Loss of the methoxy (B1213986) group (•OCH₃) from the ester, resulting in a fragment ion [M-31]⁺.

Loss of the entire methoxycarbonyl group (•COOCH₃), leading to an ion at [M-59]⁺.

Cleavage of the nitro group (•NO₂), producing a significant peak at [M-46]⁺.

Decarboxylation following ester cleavage.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions and conjugation system. The aromatic ring in this compound, substituted with auxochromic (-OH, -NH₂) and chromophoric (-NO₂) groups, is expected to exhibit strong UV absorption. The presence of these groups in conjugation with the benzene ring would cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. One would expect to observe π → π* transitions characteristic of the substituted aromatic system, likely resulting in strong absorption bands in the 250-400 nm range.

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing

Should a suitable single crystal of this compound be grown, X-ray crystallography could provide an unambiguous determination of its three-dimensional molecular structure in the solid state. This technique would confirm the connectivity of all atoms and provide precise bond lengths and angles. Furthermore, it would reveal the planarity of the benzene ring and the orientation of the substituent groups. Analysis of the crystal packing would elucidate intermolecular interactions, such as hydrogen bonding involving the amino, hydroxyl, and nitro groups, which govern the solid-state architecture.

Chiroptical Spectroscopies (e.g., CD, ORD) for Chiral Derivatives

This compound is itself an achiral molecule and therefore would not exhibit a signal in chiroptical spectroscopies like Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD). However, if this compound were used as a synthon to create chiral derivatives, for instance, by reacting the amino group with a chiral reagent, then these techniques would become invaluable. CD spectroscopy on such a derivative would reveal information about the stereochemistry of the newly formed chiral center and could be used to determine the absolute configuration by comparing experimental spectra with theoretical calculations.

Reaction Chemistry and Mechanistic Investigations of Methyl 3 Amino 2 Hydroxy 5 Nitrobenzoate

Reactivity of the Ester Moiety (e.g., Hydrolysis, Transesterification, Amidation)

The methyl ester group (-COOCH₃) is susceptible to nucleophilic acyl substitution reactions. The rate and outcome of these reactions are influenced by the electronic effects of the other substituents on the aromatic ring.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 3-amino-2-hydroxy-5-nitrobenzoic acid, under either acidic or basic conditions.

Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. quora.com

Base-catalyzed hydrolysis (saponification) is an irreversible process that proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate, which then collapses to yield the carboxylate salt and methanol (B129727). researchgate.net The presence of the electron-withdrawing nitro group facilitates this reaction by stabilizing the negative charge developed in the transition state. semanticscholar.org

Transesterification: This reaction involves the conversion of the methyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. This process is typically an equilibrium, and the reaction is driven to completion by using a large excess of the new alcohol or by removing the methanol byproduct.

Amidation: The ester can be converted directly into an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This transformation often requires elevated temperatures or the use of catalysts to proceed efficiently. Zirconium oxide and niobium(V) oxide have been shown to be effective heterogeneous catalysts for the amidation of methyl benzoate (B1203000) with various amines, a reaction that could be applied to this substrate. researchgate.netresearchgate.net

| Reaction | Typical Reagents | Product | Notes |

|---|---|---|---|

| Base-Catalyzed Hydrolysis | NaOH(aq) or KOH(aq), Heat | Sodium 3-amino-2-hydroxy-5-nitrobenzoate | Irreversible reaction (saponification). researchgate.net |

| Acid-Catalyzed Hydrolysis | H₂SO₄(aq) or HCl(aq), Heat | 3-Amino-2-hydroxy-5-nitrobenzoic acid | Reversible equilibrium process. quora.com |

| Amidation | RNH₂, Catalyst (e.g., ZrO₂), Heat | N-substituted 3-amino-2-hydroxy-5-nitrobenzamide | Catalyst enhances reactivity with less reactive amines. researchgate.net |

Transformations Involving the Amino Group (e.g., Acylation, Diazotization, Alkylation)

The primary aromatic amino group (-NH₂) is a strong activating group and a versatile nucleophile.

Acylation: The amino group readily reacts with acylating agents like acid chlorides or anhydrides in the presence of a base (e.g., pyridine (B92270) or triethylamine) to form the corresponding N-acyl derivative (an amide). For instance, reaction with acetyl chloride would yield methyl 3-acetamido-2-hydroxy-5-nitrobenzoate. This transformation is often used to protect the amino group or to reduce its strong activating effect during subsequent electrophilic aromatic substitution reactions. libretexts.org

Diazotization: As a primary aromatic amine, the compound can undergo diazotization upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). researchgate.net This reaction converts the amino group into a diazonium salt (-N₂⁺Cl⁻). icrc.ac.ir Aryl diazonium salts are highly valuable synthetic intermediates that can be subsequently converted into a wide range of functional groups (e.g., -OH, -F, -Cl, -Br, -I, -CN) through Sandmeyer or related reactions. researchgate.net

Alkylation: Direct alkylation of the amino group with alkyl halides can be challenging as it often leads to a mixture of mono- and poly-alkylated products. Reductive amination, involving condensation with an aldehyde or ketone followed by reduction, offers a more controlled method for mono-alkylation.

Reactions of the Phenolic Hydroxyl Group (e.g., Etherification, Esterification, Phenolic Oxidation)

The phenolic hydroxyl group (-OH) is acidic and can be deprotonated to form a nucleophilic phenoxide ion.

Etherification: The most common method for converting a phenol (B47542) to an ether is the Williamson ether synthesis. This involves treating the phenol with a base (e.g., sodium hydroxide or potassium carbonate) to form the corresponding phenoxide, which then acts as a nucleophile and displaces a halide from an alkyl halide (R-X) to form an aryl ether.

Esterification: The phenolic hydroxyl group can be acylated to form a phenyl ester. This is typically achieved by reacting the phenol with an acid chloride or anhydride (B1165640) in the presence of a base. For example, reaction with benzoyl chloride in pyridine would yield the corresponding benzoate ester at the 2-position.

Phenolic Oxidation: Phenols are susceptible to oxidation, and the products can vary depending on the oxidant used. Strong oxidizing agents can lead to ring cleavage. Milder oxidants may produce quinone-type structures, although the substitution pattern of the target molecule makes this complex.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring

Electrophilic Aromatic Substitution (EAS): The reactivity and regioselectivity of EAS on the ring are determined by the combined directing effects of the four existing substituents.

Activating Groups: The amino (-NH₂) and hydroxyl (-OH) groups are powerful activating, ortho-, para-directing substituents.

Deactivating Groups: The nitro (-NO₂) and methyl ester (-COOCH₃) groups are strong deactivating, meta-directing substituents. msu.edu

Nucleophilic Aromatic Substitution (NAS): The presence of a strong electron-withdrawing nitro group makes the aromatic ring electron-deficient and thus susceptible to nucleophilic attack. doubtnut.com NAS reactions are strongly favored when the nitro group is positioned ortho or para to a good leaving group (like a halide). libretexts.orgnih.gov In the target molecule, there are no conventional leaving groups. However, under forcing conditions, a strong nucleophile could potentially displace one of the existing groups, though this is not a common reaction pathway.

Reduction and Oxidation Chemistry of Nitro and Amino Groups

The nitro and amino groups are redox-active and their transformations are synthetically important.

Reduction of the Nitro Group: The nitro group is readily reduced to a primary amino group under various conditions. This transformation is fundamental for converting electron-withdrawing character to electron-donating character, profoundly altering the molecule's properties. masterorganicchemistry.com Common methods include:

Catalytic Hydrogenation: Using H₂ gas with a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel. sciencemadness.org

Metal-Acid Reduction: Employing metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid like HCl. masterorganicchemistry.comunimi.it

Other Reagents: Sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride (SnCl₂) can also be used for this reduction. sciencemadness.orgwikipedia.org The product of this reaction would be methyl 3,5-diamino-2-hydroxybenzoate.

| Method | Reagents | Typical Conditions | Notes |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Methanol or Ethanol solvent, RT, atmospheric or higher pressure | Clean and high-yielding method. sciencemadness.org |

| Metal in Acid | Fe, Sn, or Zn with HCl | Aqueous/alcoholic solvent, Reflux | Classic and cost-effective method. unimi.it |

| Sodium Hydrosulfite | Na₂S₂O₄ | Aqueous ammonia or base | Useful for substrates sensitive to acid or hydrogenation. wikipedia.org |

Oxidation of the Amino Group: The primary amino group can be oxidized to higher oxidation states. The reaction product depends on the oxidizing agent used.

Reaction with peroxy acids, such as peroxybenzoic acid, can oxidize the aniline (B41778) derivative to the corresponding nitroso compound. rsc.org

Stronger oxidizing agents, like peracetic acid or sodium perborate (B1237305) in acetic acid, can convert the amino group into a nitro group, although azoxyarenes are often formed as byproducts. mdpi.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Kumada)

The direct use of methyl 3-amino-2-hydroxy-5-nitrobenzoate in palladium-catalyzed cross-coupling reactions is not feasible as it lacks the necessary leaving group (typically a halide or triflate). However, it can be readily converted into a suitable substrate for such reactions.

A plausible synthetic route would be:

Diazotization of the amino group as described in section 4.2.

Sandmeyer Reaction to convert the resulting diazonium salt into an aryl halide (e.g., methyl 3-bromo-2-hydroxy-5-nitrobenzoate or methyl 3-iodo-2-hydroxy-5-nitrobenzoate).

This halogenated derivative could then participate in various cross-coupling reactions to form new carbon-carbon bonds. For example, in a Suzuki reaction , it would be coupled with an organoboron compound (R-B(OH)₂) in the presence of a palladium catalyst and a base to yield methyl 3-aryl(or vinyl)-2-hydroxy-5-nitrobenzoate.

Condensation and Cyclization Reactions Utilizing the Benzoate Scaffold

The ortho-relationship of the amino and hydroxyl groups provides a powerful platform for the synthesis of fused heterocyclic systems. Following the reduction of the nitro group to a second amino group (forming methyl 3,5-diamino-2-hydroxybenzoate), a variety of condensation and cyclization reactions become accessible.

Benzoxazole (B165842) Formation: The ortho-aminophenol moiety can react with various one-carbon synthons. For example, reaction with a carboxylic acid or its derivative (like an acid chloride or orthoester) would lead to the formation of a 2-substituted benzoxazole ring system.

Benzodiazepine/Benzoxazepine Synthesis: The diamino derivative could undergo condensation with 1,3-dicarbonyl compounds or α,β-unsaturated ketones to form seven-membered rings like benzodiazepines. nih.gov

Quinone Imine Dyes: After reduction of the nitro group, the resulting diamine can be oxidized in the presence of other phenols or anilines to form complex dye structures, such as quinone imines.

These cyclization strategies are fundamental in medicinal chemistry and materials science for generating libraries of complex heterocyclic compounds from a common precursor. rsc.orgresearchgate.net

Theoretical and Computational Studies on Methyl 3 Amino 2 Hydroxy 5 Nitrobenzoate

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental in elucidating the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are powerful tools for studying compounds like methyl 3-amino-2-hydroxy-5-nitrobenzoate. DFT, particularly with functionals like B3LYP, is often used for its balance of accuracy and computational cost in studying nitroaromatic compounds. nih.govresearchgate.netresearchgate.net

The electronic structure of a molecule dictates its chemical behavior. For this compound, the interplay between the electron-donating amino (-NH2) and hydroxyl (-OH) groups and the electron-withdrawing nitro (-NO2) and methyl ester (-COOCH3) groups defines its electronic properties.

Frontier Molecular Orbitals (FMOs) , namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. nih.gov

In a typical DFT study on a related nitroaromatic compound, the HOMO is often localized on the electron-rich parts of the molecule (the benzene (B151609) ring and the amino/hydroxyl substituents), while the LUMO is concentrated on the electron-deficient nitro group. rsc.org This distribution suggests that the molecule could be susceptible to electrophilic attack on the ring and nucleophilic attack related to the nitro group.

Table 1: Representative Frontier Molecular Orbital Energies for a Substituted Nitroaromatic Compound (Calculated via DFT)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -3.0 |

| HOMO-LUMO Gap | 3.5 |

Note: These are typical values for analogous compounds and would need to be specifically calculated for this compound.

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data for validation.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. nih.gov For this compound, this would involve calculating the stretching frequencies of the N-H bonds in the amino group, the O-H bond in the hydroxyl group, the C=O bond in the ester, and the N-O bonds in the nitro group.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. nih.govqnl.qa The electronic transitions in this molecule would likely be of the π → π* and n → π* types, influenced by the intramolecular charge transfer between the donor and acceptor groups. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) of ¹H and ¹³C atoms can be calculated, providing a theoretical spectrum that can aid in the structural elucidation of the compound. For a related isomer, methyl 2-hydroxy-3-nitrobenzoate, experimental ¹H-NMR data has been reported. nih.gov

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| IR | ν(N-H) stretch | 3400-3500 cm⁻¹ |

| IR | ν(O-H) stretch | 3200-3600 cm⁻¹ |

| IR | ν(C=O) stretch | 1680-1720 cm⁻¹ |

| IR | ν(NO₂) asymmetric stretch | 1500-1550 cm⁻¹ |

| UV-Vis | λ_max | ~350-450 nm (due to charge transfer) |

| ¹H NMR | δ (aromatic protons) | 6.0-8.0 ppm |

| ¹H NMR | δ (amino protons) | 4.0-6.0 ppm |

| ¹H NMR | δ (hydroxyl proton) | 9.0-11.0 ppm |

| ¹H NMR | δ (methyl protons) | 3.5-4.0 ppm |

Note: These are expected ranges based on functional groups and data from similar molecules.

DFT is a valuable tool for studying reaction mechanisms at the molecular level. For this compound, one could investigate mechanisms such as electrophilic aromatic substitution, nucleophilic substitution, or redox reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction pathway can be mapped out. This provides insights into the reaction kinetics and thermodynamics. For instance, studies on the reduction of aromatic nitro compounds often use quantum chemical modeling to understand the process. nih.govacs.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations can provide insights into its conformational landscape. The rotation around the C-C and C-O single bonds of the methyl ester group, for example, can be explored to identify the most stable conformations.

MD simulations are also crucial for understanding intermolecular interactions, such as hydrogen bonding, which would be significant for this molecule due to its amino and hydroxyl groups. In a condensed phase (like a solution or a crystal), these simulations can reveal how the molecule interacts with its neighbors or with solvent molecules. This is particularly important for predicting properties like solubility and crystal packing.

Quantitative Structure-Property Relationships (QSPR) Modeling for Physicochemical Parameters

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a compound with its physicochemical properties. These models are widely used for nitroaromatic compounds to predict properties like boiling point, solubility, and toxicity. scientific.netresearchgate.netresearchgate.net

To develop a QSPR model for this compound and its derivatives, a set of molecular descriptors would be calculated. These can include constitutional, topological, geometric, and quantum chemical descriptors. researchgate.net Multiple linear regression or machine learning algorithms are then used to build a predictive model. Such models are valuable for estimating the properties of new, unsynthesized compounds. nih.gov

Table 3: Common Descriptors Used in QSPR Studies of Nitroaromatic Compounds

| Descriptor Type | Examples |

|---|---|

| Constitutional | Molecular Weight, Number of N and O atoms |

| Topological | Wiener Index, Kier & Hall Shape Indices |

| Geometric | Molecular Volume, Surface Area |

Computational Design and Virtual Screening of Derivatives

The insights gained from quantum chemical calculations and QSPR models can be used to computationally design new derivatives of this compound with desired properties. For example, if the goal is to develop a new drug candidate, derivatives can be designed to enhance binding to a specific biological target.

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. psu.edunih.gov If this compound were identified as a hit compound, virtual screening could be used to find other similar molecules with potentially higher potency or better pharmacokinetic profiles. This process often involves molecular docking, where the binding mode and affinity of a ligand to a receptor are predicted. nih.gov Studies have successfully used virtual screening to identify novel inhibitors from libraries containing nitro-substituted compounds. nih.gov

Applications in Chemical Synthesis and Organic Transformations

Methyl 3-amino-2-hydroxy-5-nitrobenzoate as a Versatile Building Block in Organic Synthesis

The inherent reactivity of this compound, stemming from its distinct functional groups, renders it a valuable and versatile building block in organic synthesis. The amino, hydroxyl, and nitro groups can be selectively modified or can participate in a variety of chemical reactions, providing access to a wide array of derivatives.

The amino group can undergo diazotization followed by Sandmeyer or related reactions to introduce a range of substituents, including halogens, cyano, and hydroxyl groups. It can also be acylated, alkylated, or used as a nucleophile in condensation reactions. The hydroxyl group can be O-alkylated or O-acylated to introduce further diversity. The nitro group is a powerful electron-withdrawing group that can direct nucleophilic aromatic substitution or be reduced to an amino group, which can then be further functionalized. nih.govfrontiersin.org This diverse reactivity allows for the strategic construction of complex molecular architectures. nih.gov

Table 1: Potential Transformations of Functional Groups in this compound

| Functional Group | Potential Reactions | Resulting Functional Group(s) |

| Amino (-NH₂) | Diazotization, Acylation, Alkylation, Condensation | -N₂⁺X⁻, -NHCOR, -NHR, -N=CR₂ |

| Hydroxyl (-OH) | O-Alkylation, O-Acylation, Etherification | -OR, -OCOR |

| Nitro (-NO₂) | Reduction, Nucleophilic Aromatic Substitution | -NH₂, Introduction of other groups |

| Ester (-COOCH₃) | Hydrolysis, Amidation, Reduction | -COOH, -CONH₂, -CH₂OH |

Precursor for the Synthesis of Novel Heterocyclic Compounds

The arrangement of the amino and hydroxyl groups in an ortho position to each other on the benzene (B151609) ring makes this compound an ideal precursor for the synthesis of various heterocyclic compounds. This structural motif is key for the construction of fused ring systems.

For instance, condensation of the o-aminophenol moiety with various electrophiles can lead to the formation of important heterocyclic scaffolds. Reaction with carboxylic acids or their derivatives can yield benzoxazoles, which are prevalent in many biologically active molecules. Similarly, reactions with aldehydes or ketones can lead to the formation of benzoxazines. The presence of the nitro group can influence the reactivity of the ring and can be retained in the final product for further modification or reduced to an amino group to enable additional cyclization reactions. The synthesis of polysubstituted tetrahydrofurans, 1,3-oxazolidines, benzopyrans, and benzoxepines has been achieved through palladium-catalyzed coupling reactions of substrates with similar functionalities. researchgate.net

Role in Catalyst Development and Ligand Design for Organometallic Chemistry

Aminophenol-based ligands have a significant and growing impact on catalysis research. The ortho-aminophenol core of this compound can act as a bidentate ligand, coordinating to a metal center through the nitrogen of the amino group and the oxygen of the hydroxyl group. The electronic properties of the ligand, and consequently the catalytic activity of the resulting metal complex, can be fine-tuned by the presence of the electron-withdrawing nitro group and the ester functionality.

These types of ligands are crucial for creating a covalent bond with a metal, which is necessary for catalyst development, through strong electronic coupling between the metal center and the ligand. Transition metal complexes of o-aminophenol ligands have shown utility in various catalytic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. nih.govresearchgate.net The specific substitution pattern of this compound could lead to the development of catalysts with unique selectivity and reactivity.

Application in Multi-component Reaction Methodologies

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. wikipedia.orgnih.gov The functional groups present in this compound make it a suitable candidate for participation in various MCRs.

The amino group can act as a nucleophile in reactions such as the Ugi or Passerini reactions. The hydroxyl group can also participate as a nucleophile. The aromatic ring, activated by the amino and hydroxyl groups and deactivated by the nitro group, can also be involved in certain MCRs. The ability to introduce multiple points of diversity in a single step makes MCRs involving this building block an efficient strategy for the rapid generation of libraries of complex molecules. rsc.orgrsc.org

Development of Scaffold-Based Chemical Libraries

Substituted benzoic acids and their derivatives are important scaffolds for the development of chemical libraries for drug discovery and other applications. libretexts.orgnih.gov The core structure of this compound provides a rigid framework that can be systematically functionalized at the amino, hydroxyl, and ester positions, as well as on the aromatic ring itself.

By employing combinatorial chemistry techniques, a large number of analogs can be synthesized from this single precursor. For example, the amino and hydroxyl groups can be acylated or alkylated with a diverse set of reagents, while the ester can be converted to a variety of amides. This approach allows for the systematic exploration of the chemical space around this scaffold, which can be valuable for identifying compounds with desired biological or material properties. A non-peptide library of over 2000 compounds was successfully prepared using 3-amino-5-hydroxybenzoic acid as a core structure, demonstrating the feasibility of this approach. nih.gov

Applications in Materials Science and Advanced Functional Materials

Incorporation into Polymer Architectures for Specific Material Properties

Currently, there is a lack of specific research data in publicly accessible literature detailing the direct incorporation of Methyl 3-amino-2-hydroxy-5-nitrobenzoate into polymer architectures to impart specific material properties.

Utilization in Self-Assembly and Supramolecular Chemistry

A thorough review of scientific literature did not yield specific examples of this compound being utilized in self-assembly or supramolecular chemistry applications.

Precursor for Optoelectronic and Photonic Materials

This compound is primarily utilized as a crucial precursor in the synthesis of novel quinoxaline-based dyes. These dyes are created through a condensation reaction between this compound and various 1,2-diketones. The resulting dye molecules possess unique photophysical properties that make them candidates for optoelectronic and photonic applications.

The electronic properties of these dyes, such as their absorption and emission wavelengths, are influenced by the specific 1,2-diketone used in the synthesis. Researchers have investigated their behavior in different solvents to understand their potential for use in devices where light absorption and emission are critical. The collected data on their UV-Visible absorption maxima (λmax) in various solvents highlight their potential as components in photonic materials.

Research Findings: Photophysical Properties of Derived Quinoxaline Dyes

| Dye Derivative (Reacted with) | Solvent | Absorption Max (λmax in nm) |

|---|---|---|

| Benzil | Toluene | 434 |

| Benzil | Dichloromethane | 445 |

| Benzil | Dimethylformamide | 453 |

| Benzil | Dimethyl sulfoxide | 456 |

| Acenaphthenequinone | Toluene | 496 |

| Acenaphthenequinone | Dichloromethane | 512 |

| Acenaphthenequinone | Dimethylformamide | 525 |

| Acenaphthenequinone | Dimethyl sulfoxide | 528 |

Application in Nanomaterial Synthesis and Surface Functionalization

No specific applications of this compound in the direct synthesis of nanomaterials or for the surface functionalization of existing nanomaterials are documented in the available research.

Development of Sensors and Responsive Materials

The quinoxaline dyes synthesized from this compound exhibit significant solvatochromic and acidochromic behavior, making them highly suitable for the development of sensors and responsive materials.

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. The dyes derived from this compound show a shift in their maximum absorption wavelength to longer wavelengths (a bathochromic shift) as the polarity of the solvent increases. This sensitivity to the local environment can be harnessed to create sensors that detect changes in solvent polarity.

Acidochromism is the property of a compound to change color with a change in pH. These quinoxaline dyes demonstrate distinct color changes in response to varying acidity levels. This behavior is critical for the development of pH sensors, which have widespread applications in chemical and biological monitoring. The pKa values, which indicate the pH at which the dye is halfway between its acidic and basic forms, have been determined for these dyes, further cementing their utility as pH-responsive materials.

Research Findings: Responsive Properties of Derived Quinoxaline Dyes

| Dye Derivative (Reacted with) | Property Investigated | Observation | pKa Value |

|---|---|---|---|

| Benzil | Solvatochromism | Positive (bathochromic shift with increased solvent polarity) | N/A |

| Benzil | Acidochromism | Color change with pH | 8.80 |

| Acenaphthenequinone | Solvatochromism | Positive (bathochromic shift with increased solvent polarity) | N/A |

| Acenaphthenequinone | Acidochromism | Color change with pH | 8.52 |

Mechanistic Investigations in Biological Systems and Pre Clinical Research Applications Excluding Clinical Human Trials, Toxicological Profiles, and Pharmacokinetic Studies

In Vitro Studies on Molecular Interactions with Biomolecules (e.g., Enzymes, Receptors, Nucleic Acids)

There is no available scientific literature detailing the in vitro interactions of Methyl 3-amino-2-hydroxy-5-nitrobenzoate with specific biomolecules such as enzymes, receptors, or nucleic acids.

Cellular Level Studies on Specific Biochemical Pathways and Phenotypes

No studies have been published that investigate the effects of this compound on a cellular level, including its impact on specific biochemical pathways or cellular phenotypes.

Structure-Activity Relationship (SAR) Studies for Biological Target Modulation in Model Systems

Due to the absence of identified biological targets or activities for this compound, no structure-activity relationship (SAR) studies have been conducted or reported.

Role as a Chemical Probe for Elucidating Biological Mechanisms

There is no evidence in the current scientific literature to suggest that this compound has been utilized as a chemical probe for the elucidation of any biological mechanisms.

Pre-clinical in vitro screening methodologies for target identification and hit validation

No pre-clinical in vitro screening data for this compound, including target identification and hit validation, is publicly available.

Environmental Fate and Degradation Studies of Methyl 3 Amino 2 Hydroxy 5 Nitrobenzoate

Photodegradation Pathways and Kinetics under Simulated Environmental Conditions

Nitroaromatic compounds are known to undergo photodegradation in aqueous environments, often initiated by the absorption of UV radiation. nih.govacs.org For compounds containing phenolic hydroxyl groups, like Methyl 3-amino-2-hydroxy-5-nitrobenzoate, intramolecular hydrogen transfer from the hydroxyl group to the nitro group can be a key step in photolysis, leading to the formation of nitrous acid (HONO). acs.org The presence of an amino group can also influence photochemical reactions, potentially participating in electron transfer processes. le.ac.uk

The kinetics of photodegradation are expected to follow pseudo-first-order kinetics, with the rate dependent on factors such as light intensity, pH, and the presence of photosensitizers or quenchers in the water. nih.govacs.org Advanced oxidation processes, such as the UV/H₂O₂ system, have been shown to effectively degrade nitroaromatic compounds by generating highly reactive hydroxyl radicals. nih.govrsc.org

Table 1: Predicted Photodegradation Characteristics of this compound

| Parameter | Predicted Characteristic | Basis of Prediction |

| Primary Photolytic Process | Direct photolysis upon absorption of UV radiation. | General behavior of nitroaromatic compounds. nih.gov |

| Key Initial Reaction | Intramolecular hydrogen transfer from the hydroxyl to the nitro group. | Studies on ortho-nitrophenols. acs.org |

| Potential Photoproducts | Nitrous acid, hydroxylated and de-nitrated derivatives. | Photolysis of nitrophenols and other nitroaromatics. nih.govacs.org |

| Kinetics | Likely pseudo-first-order. | Common observation in photodegradation studies of organic pollutants. nih.gov |

Biodegradation Mechanisms in Aquatic and Terrestrial Ecosystems

There is a lack of specific research on the biodegradation of this compound. Nevertheless, extensive research on the microbial degradation of other nitroaromatic compounds allows for the prediction of potential metabolic pathways. nih.govcswab.orgresearchgate.netnih.gov The electron-withdrawing nature of the nitro group generally makes nitroaromatic compounds resistant to oxidative degradation. nih.gov

Microorganisms have evolved various strategies to metabolize these compounds, often involving the reduction of the nitro group as an initial step. nih.govnih.gov This reduction can proceed through nitroso and hydroxylamino intermediates to form the corresponding amine. nih.govnih.gov Subsequently, the aromatic ring can be cleaved, leading to mineralization. Both aerobic and anaerobic bacteria have been shown to degrade nitroaromatic compounds, although the specific enzymes and pathways differ. cswab.orgnih.gov

The ester linkage in this compound is also susceptible to microbial hydrolysis, which would yield 3-amino-2-hydroxy-5-nitrobenzoic acid and methanol (B129727). The resulting carboxylic acid could then be further metabolized.

Table 2: Potential Microbial Degradation Pathways for this compound

| Degradation Step | Potential Reaction | Mediating Organisms (Examples) |

| Initial Nitro Reduction | Reduction of the nitro group to an amino group via nitroso and hydroxylamino intermediates. | Pseudomonas, Clostridium, various fungi. nih.govcswab.orgnih.gov |

| Ester Hydrolysis | Cleavage of the methyl ester to form the corresponding carboxylic acid and methanol. | Various bacteria and fungi possessing esterase enzymes. |

| Ring Cleavage | Dioxygenase- or monooxygenase-catalyzed opening of the aromatic ring. | Aerobic bacteria capable of degrading aromatic compounds. nih.gov |

Chemical Stability and Transformation under Relevant Environmental Stressors

The chemical stability of this compound in the environment will be influenced by factors such as pH, temperature, and the presence of other reactive chemical species.

The ester group is susceptible to hydrolysis, which can be catalyzed by both acids and bases. quora.comrsc.org In aqueous environments, the rate of hydrolysis is pH-dependent. For methyl benzoates, base-catalyzed hydrolysis is generally faster than acid-catalyzed hydrolysis. nih.gov The half-life of methyl benzoate (B1203000) at pH 7 has been reported to be as long as 2.8 years, while at pH 9 it is significantly shorter, at 10 days. nih.gov The substituents on the aromatic ring will also influence the rate of hydrolysis.

The nitroaromatic structure itself is generally stable, but can undergo abiotic reduction in the presence of reducing agents such as hydrogen sulfide (B99878) or Fe²⁺, which may be present in anoxic sediments or groundwater. wikipedia.org

Identification and Characterization of Environmental Transformation Products

Due to the absence of direct studies, the environmental transformation products of this compound can only be predicted based on the degradation pathways of analogous compounds.

Photodegradation is likely to yield products resulting from the modification of the nitro and hydroxyl groups. The formation of nitrous acid and hydroxylated derivatives are common outcomes for nitrophenols. nih.govacs.org

Biodegradation would likely lead to a series of intermediates. The initial reduction of the nitro group would produce Methyl 3,5-diamino-2-hydroxybenzoate. Hydrolysis of the ester would form 3-amino-2-hydroxy-5-nitrobenzoic acid. Further degradation could lead to the formation of catechols and other ring-fission products. nih.govnih.gov Under anaerobic conditions, the coupling of amino transformation products to form dimers has been observed for compounds like TNT. wikipedia.org

Chemical transformation via hydrolysis would yield 3-amino-2-hydroxy-5-nitrobenzoic acid and methanol. Abiotic reduction would lead to the formation of the corresponding amine, Methyl 3,5-diamino-2-hydroxybenzoate.

Table 3: Predicted Environmental Transformation Products of this compound

| Transformation Process | Predicted Products |

| Photodegradation | Nitrous acid, hydroxylated derivatives, de-nitrated compounds. |

| Aerobic Biodegradation | Methyl 3,5-diamino-2-hydroxybenzoate, 3-amino-2-hydroxy-5-nitrobenzoic acid, catechols, ring cleavage products. |

| Anaerobic Biodegradation | Methyl 3,5-diamino-2-hydroxybenzoate, potential for dimerized products. |

| Chemical Hydrolysis | 3-amino-2-hydroxy-5-nitrobenzoic acid, methanol. |

| Abiotic Reduction | Methyl 3,5-diamino-2-hydroxybenzoate. |

Advanced Analytical Methodologies for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are cornerstone techniques for the purity assessment and quantitative analysis of Methyl 3-amino-2-hydroxy-5-nitrobenzoate.

High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of non-volatile and thermally sensitive compounds like this compound. The method separates components of a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase. For a structurally similar compound, 2-amino-5-nitrophenol, a validated HPLC method provides a framework for analyzing this compound. nih.gov Such a method demonstrates excellent linearity, accuracy, and precision, making it ideal for quality control. nih.gov A UV-Vis detector is commonly used, leveraging the chromophoric nature of the nitroaromatic ring for sensitive detection. nih.gov

| Parameter | Typical Condition |

| Column | C18 Reverse-Phase (e.g., 150 x 3.0 mm, 3 µm) nih.gov |

| Mobile Phase | Isocratic or gradient mixture of an aqueous buffer (e.g., water with 0.1% Trifluoroacetic Acid) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% Trifluoroacetic Acid). nih.gov |

| Flow Rate | 0.3 - 1.0 mL/min |

| Detection | UV-Vis Absorbance at a wavelength corresponding to the analyte's maximum absorbance (e.g., 200-400 nm). nih.gov |

| Injection Volume | 5 - 20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the powerful separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. alwsci.com While direct GC analysis of some nitroaromatic compounds can be challenging due to their thermal instability, appropriate derivatization or the use of deactivated injection port liners and wide-bore capillary columns can yield successful results. oup.com GC-MS provides detailed structural information, making it invaluable for impurity identification. amazonaws.comepa.gov The mass spectrum of a related compound, Methyl 3-nitrobenzoate, shows characteristic fragmentation patterns that can be used for identification. nih.gov

| Parameter | Typical Condition |

| Column | Wide-bore capillary column (e.g., DB-5MS, 30 m x 0.25 mm ID). nih.gov |

| Carrier Gas | Helium at a constant flow rate. amazonaws.com |

| Injector | Split/splitless injector, operated at a high temperature (e.g., 270-280°C). nih.gov |

| Oven Program | Temperature programming from a lower temperature (e.g., 80°C) to a higher temperature (e.g., 300°C) to elute analytes. nih.gov |

| Detector | Mass Spectrometer (MS) operating in Electron Ionization (EI) mode. nih.gov |

| Detection Mode | Full scan for identification or Selective Ion Monitoring (SIM) for enhanced sensitivity in quantification. amazonaws.com |

Capillary Electrophoresis and Ion Chromatography

Capillary Electrophoresis (CE) is a family of high-resolution separation techniques performed in narrow-bore capillaries under the influence of an electric field. wikipedia.org For nitroaromatic compounds, Micellar Electrokinetic Capillary Chromatography (MECC), a mode of CE, has been successfully employed, allowing for rapid analysis times of under 14 minutes. nih.gov In MECC, a surfactant is added to the buffer solution above its critical micelle concentration, creating pseudostationary phase micelles that interact with the analyte, enabling the separation of neutral and charged species. nih.gov Detection is often achieved using direct UV absorbance. nih.gov The high efficiency of CE makes it an excellent tool for resolving closely related impurities from the main compound. iaea.org

Ion Chromatography (IC) is a subset of liquid chromatography used for separating ionic species. While this compound is a neutral molecule, its acidic or basic functional groups can be ionized under specific pH conditions, allowing for analysis by IC. Alternatively, IC is highly effective for analyzing counter-ions or ionic impurities that may be present. For instance, IC coupled with mass spectrometry (IC-MS) has been used for the trace analysis of various substituted benzoic acids, demonstrating the technique's applicability to this class of compounds after appropriate sample preparation and enrichment. nih.gov

Electrochemical Methods for Sensitive Detection

Electrochemical methods offer high sensitivity and are often used in the development of portable sensor devices. These techniques measure changes in electrical properties (such as current or potential) resulting from a chemical reaction at an electrode surface. For nitroaromatic compounds, detection is often based on the electrochemical reduction of the nitro group. Cathodic amperometric detection, coupled with separation techniques like capillary electrophoresis, has been used to determine nitrophenols at low concentration levels (1x10⁻⁵ M). researchgate.net Techniques such as Electrochemical Impedance Spectroscopy (EIS) and Electrochemical Frequency Modulation (EFM) can be used to study the interaction of the compound with a sensor surface, providing a basis for sensitive detection platforms. researchgate.net

Hyphenated Techniques (e.g., LC-MS/MS, GC-IR) for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide unparalleled analytical power for complex mixtures.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for trace-level quantification. rsc.org It is particularly useful when the sample matrix is complex, as the tandem mass spectrometer can filter out interferences. shimadzu.co.kr For nitroaromatic compounds that may have poor ionization efficiency, chemical derivatization can be employed. rsc.org This involves converting the nitro group to a more readily ionizable amino group, significantly enhancing detection sensitivity. rsc.orgunimi.it LC-MS/MS methods are developed with optimized parameters for precursor and product ions, ensuring high specificity for the target analyte. shimadzu.com

Gas Chromatography-Infrared Spectroscopy (GC-IR) combines the separation of GC with the molecular identification capabilities of IR spectroscopy. alwsci.comchromatographytoday.com As components elute from the GC column, they pass through a light pipe or are deposited onto an IR-transparent window, and their infrared absorption spectra are recorded. chromatographytoday.com This technique is particularly powerful for distinguishing between structural isomers (e.g., ortho-, meta-, and para-substituted isomers of a nitrobenzoate), as they often have very similar mass spectra but distinct IR spectra due to differences in their functional group vibrations. chromatographytoday.com

Development of Novel Spectroscopic or Sensor-Based Detection Platforms

There is significant research interest in developing novel sensors for the rapid and sensitive detection of nitroaromatic compounds, often driven by their use in explosives. aip.orgspectroscopyonline.com Many of these platforms are based on fluorescence quenching. acs.org

These sensors typically employ fluorescent polymers or materials. rsc.org When the sensor material is exposed to a nitroaromatic compound, which is electron-deficient, an electron transfer can occur from the excited state of the fluorescent material to the analyte. rsc.org This process, known as fluorescence quenching, results in a decrease in fluorescence intensity that can be correlated to the concentration of the nitroaromatic compound.

Recent advancements include the development of sensors using:

Conjugated Porous Polymers (CPPs): These materials offer high porosity and surface area, enabling efficient adsorption and diffusion of nitroaromatic analytes, leading to sensitive detection in aqueous media. spectroscopyonline.com

Polymer Films and Nanofibers: Thin films containing fluorescent molecules like pyrene (B120774) or electrospun nanofibers from conjugated polymers can detect trace amounts of nitroaromatic compounds in the vapor phase. acs.orgrsc.org

Bioreporters: Genetically engineered bacteria embedded in porous microbeads can be designed to express a green fluorescent protein in response to nitroaromatic compounds, offering a biological approach to detection. rsc.org

These developing platforms hold promise for future applications in environmental monitoring and process control where rapid, on-site detection of this compound might be required.

Future Research Directions and Challenges in Methyl 3 Amino 2 Hydroxy 5 Nitrobenzoate Research

Exploration of Novel and Sustainable Synthetic Pathways

A primary challenge in the broader application of Methyl 3-amino-2-hydroxy-5-nitrobenzoate lies in the development of synthetic routes that are not only efficient but also environmentally benign. Traditional methods for the synthesis of nitroaromatic compounds often involve harsh reaction conditions and the use of hazardous reagents. rsc.orgresearchgate.net Future research must prioritize the development of sustainable synthetic pathways.

Key research objectives in this area include:

Green Chemistry Approaches: The implementation of green chemistry principles is paramount. This includes the use of renewable starting materials, environmentally friendly solvents, and catalytic methods to minimize waste generation. openaccessgovernment.org The development of biosynthetic routes, leveraging enzymatic transformations, could offer a highly sustainable alternative to conventional chemical synthesis. mdpi.com

Catalyst Development: Research into novel catalysts that can facilitate the synthesis of this compound with high selectivity and yield under mild conditions is essential. This includes exploring biocatalysts and nanocatalysts that can offer improved performance and reusability.

Atom Economy: Synthetic strategies should be designed to maximize the incorporation of all starting materials into the final product, thereby enhancing atom economy and reducing by-product formation.

| Research Focus | Objective | Potential Impact |

| Green Solvents | Replace hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids. | Reduced environmental pollution and improved process safety. |

| Biocatalysis | Utilize enzymes or whole-cell systems for specific synthetic steps. | High selectivity, mild reaction conditions, and reduced waste. |

| Flow Chemistry | Implement continuous flow processes for synthesis. rsc.orgresearchgate.net | Enhanced safety, better process control, and potential for scalability. pharmasalmanac.com |

Deeper Understanding of Complex Reaction Mechanisms and Intermediates

A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent reactions of this compound is critical for process optimization and the discovery of new applications. The presence of multiple functional groups (amino, hydroxyl, nitro, and methyl ester) on the benzene (B151609) ring leads to complex electronic effects that can influence reactivity and regioselectivity. rsc.org

Future research should focus on:

Mechanistic Studies: Detailed kinetic and mechanistic studies are necessary to elucidate the pathways of key synthetic reactions. This includes the nitration of precursors and the introduction of the amino and hydroxyl groups. masterorganicchemistry.comchemguide.co.uk

Intermediate Identification: The identification and characterization of reaction intermediates are crucial for understanding the reaction cascade and identifying potential side reactions. Spectroscopic and computational methods can be employed for this purpose.

Computational Modeling: Density Functional Theory (DFT) and other computational chemistry tools can provide valuable insights into reaction energetics, transition states, and the role of catalysts, guiding experimental design.

Discovery of Unanticipated Applications in Emerging Fields

While nitroaromatic compounds are traditionally used in the synthesis of dyes, pharmaceuticals, and agrochemicals, the unique substitution pattern of this compound may open doors to novel applications. nih.gov

Potential areas for exploration include:

Materials Science: The compound could serve as a monomer or precursor for the synthesis of novel polymers or functional materials with unique optical, electronic, or thermal properties.

Fluorescent Probes: The nitroaromatic core, when appropriately functionalized, has the potential to be used in the development of fluorescent sensors for the detection of specific analytes or for imaging applications in biological systems. mdpi.commdpi.com

Pharmacological Activity: The structural motifs present in this compound are found in various biologically active molecules. Screening for potential pharmacological activities, such as antimicrobial or anticancer properties, could reveal new therapeutic applications. nih.gov

| Potential Application Area | Rationale | Research Approach |

| Organic Electronics | The aromatic and functionalized nature of the molecule could be exploited in organic semiconductors or light-emitting diodes. | Synthesis of derivatives and characterization of their electronic and photophysical properties. |

| Bioconjugation | The amino group provides a handle for conjugation to biomolecules for targeted delivery or diagnostic purposes. | Development of efficient bioconjugation strategies and evaluation of the resulting conjugates. |

| Coordination Chemistry | The hydroxyl and amino groups can act as ligands for metal ions, leading to the formation of coordination polymers or metal-organic frameworks (MOFs). | Synthesis and characterization of metal complexes and investigation of their properties. |

Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery

The integration of artificial intelligence (AI) and machine learning (ML) can significantly accelerate the research and development process for this compound. bohrium.com

AI and ML can be applied to:

Predictive Synthesis: AI algorithms can be trained on large datasets of chemical reactions to predict optimal synthetic routes, reaction conditions, and potential yields. iscientific.orgnih.gov This can reduce the number of experiments required and accelerate the discovery of efficient synthetic pathways. technologynetworks.com

Property Prediction: ML models can predict the physicochemical and biological properties of this compound and its derivatives, enabling virtual screening for potential applications.

Automated Synthesis: The combination of AI with robotic platforms can enable the automated synthesis and optimization of reaction conditions, leading to a more efficient and high-throughput research workflow. acs.org

Addressing Scalability and Process Intensification in Industrial Production

For any potential application of this compound to be commercially viable, the development of a scalable and efficient industrial production process is essential. Process intensification offers a promising approach to achieve this. openaccessgovernment.orgnumberanalytics.com

Challenges and research directions in this area include:

Continuous Manufacturing: Transitioning from batch to continuous manufacturing processes can offer significant advantages in terms of safety, efficiency, and product consistency. pharmasalmanac.compharmafeatures.com

Microreactor Technology: The use of microreactors can enhance heat and mass transfer, allowing for better control over reaction parameters and potentially improving yields and selectivity. rsc.orgresearchgate.net

Downstream Processing: The development of efficient and sustainable methods for the purification and isolation of the final product is a critical aspect of process intensification that needs to be addressed. researchgate.net

| Process Intensification Strategy | Benefit | Implementation Challenge |

| Continuous Flow Synthesis | Improved safety, consistent product quality, smaller footprint. pharmasalmanac.compharmafeatures.com | Requires specialized equipment and process development expertise. |

| In-line Process Analytical Technology (PAT) | Real-time monitoring and control of critical process parameters. | Integration of sensors and development of robust analytical methods. |

| Reactive Extraction/Distillation | Integration of reaction and separation steps to improve efficiency. | Complex process design and optimization. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3-amino-2-hydroxy-5-nitrobenzoate, and how can reaction conditions be optimized to improve yield?

- Methodology :

- Start with precursor molecules like 3-amino-2-hydroxybenzoic acid derivatives. Introduce the nitro group via nitration under controlled acidic conditions (e.g., HNO₃/H₂SO₄) to avoid over-nitration.

- Esterification with methanol in the presence of a catalyst (e.g., H₂SO₄ or DCC) can yield the methyl ester. Monitor intermediates using TLC and HPLC to confirm purity .

- Optimize temperature and stoichiometry using design-of-experiments (DoE) approaches to minimize side products like di-nitrated analogs.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : Use - and -NMR to confirm substitution patterns. The nitro group induces deshielding in adjacent protons, while the amino and hydroxyl groups show distinct coupling patterns .

- IR Spectroscopy : Identify O–H (3200–3600 cm⁻¹), N–H (3300–3500 cm⁻¹), and NO₂ (1520–1350 cm⁻¹) stretches.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation pathways.

Q. How can crystallization conditions be optimized for X-ray diffraction studies of this compound?

- Methodology :

- Screen solvents (e.g., ethanol/water mixtures) using vapor diffusion or slow evaporation. The hydroxyl and nitro groups facilitate hydrogen-bonded networks, influencing crystal packing .

- Employ SHELX programs (e.g., SHELXL) for structure refinement. Validate hydrogen-bonding patterns using graph-set analysis to resolve ambiguities in molecular geometry .

Advanced Research Questions

Q. How do competing intermolecular interactions (e.g., hydrogen bonding vs. nitro group steric effects) influence the crystal packing of this compound?

- Methodology :

- Perform Hirshfeld surface analysis to quantify intermolecular contacts. The nitro group may introduce steric hindrance, while the amino and hydroxyl groups form N–H⋯O and O–H⋯O hydrogen bonds .

- Compare experimental data (X-ray) with computational models (DFT) to identify energetically favorable packing motifs.

Q. What strategies can resolve contradictions between spectroscopic data and computational predictions for this compound?

- Methodology :

- Use orthogonal validation : Cross-check NMR chemical shifts with density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)). Discrepancies may arise from solvent effects or dynamic processes .

- Analyze NOESY or ROESY spectra to detect conformational flexibility in solution that might deviate from solid-state structures .

Q. How does the nitro group’s electronic effect influence the compound’s reactivity in further functionalization (e.g., amidation or halogenation)?

- Methodology :

- Perform electrophilic substitution reactions (e.g., bromination) under varying conditions. The nitro group’s electron-withdrawing nature directs substitution to meta/para positions relative to itself.

- Monitor reaction progress via LC-MS and isolate products using column chromatography. Compare regioselectivity with computational electrostatic potential maps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products